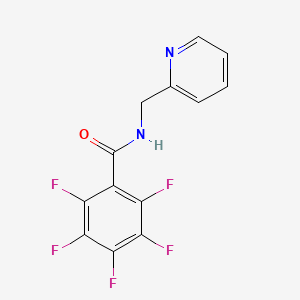
2,3,4,5,6-pentafluoro-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-pentafluoro-N-(pyridin-2-ylmethyl)benzamide is a fluorinated organic compound with the molecular formula C13H7F5N2O This compound is characterized by the presence of five fluorine atoms attached to a benzene ring and a pyridin-2-ylmethyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of pentafluorobenzoyl chloride with pyridin-2-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-pentafluoro-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides and reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper, and nickel catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted benzamides, N-oxides, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4,5,6-pentafluoro-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-pentafluoro-N-(pyridin-3-ylmethyl)benzamide
- 2,3,4,5,6-pentafluoro-N-(pyridin-4-ylmethyl)benzamide
- Pentafluoropyridine
Uniqueness
2,3,4,5,6-pentafluoro-N-(pyridin-2-ylmethyl)benzamide is unique due to the specific positioning of the pyridin-2-ylmethyl group, which influences its chemical reactivity and biological activity. The presence of five fluorine atoms also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H7F5N2O |
|---|---|
Molecular Weight |
302.20 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H7F5N2O/c14-8-7(9(15)11(17)12(18)10(8)16)13(21)20-5-6-3-1-2-4-19-6/h1-4H,5H2,(H,20,21) |
InChI Key |
TYSSSEJLOBBHST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chlorophenyl)-3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B10978487.png)
![2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B10978488.png)
![3-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10978492.png)
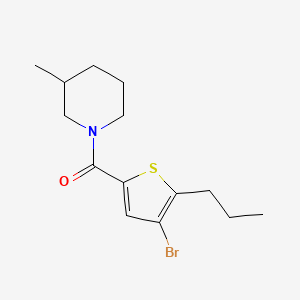
![Methyl 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxylate](/img/structure/B10978523.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10978524.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B10978529.png)
![N-(2-methoxyethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10978539.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B10978540.png)
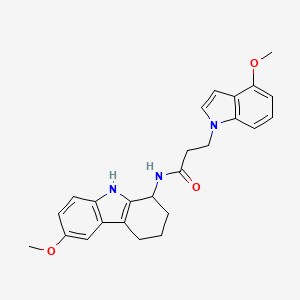
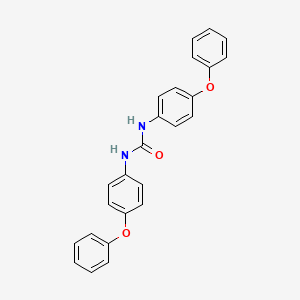
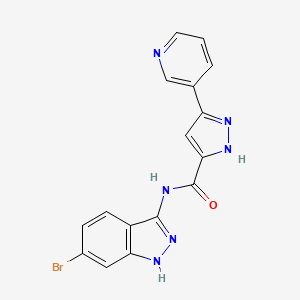
![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B10978556.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide](/img/structure/B10978569.png)
